(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal
Description
Properties
IUPAC Name |
(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-11-5-9-16-14-7-2-3-8-15(14)17-12-13-6-1-4-10-18(13)21-19(16)17/h1-12,17-18H/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQLBKGECJMFD-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=C4C=CC=CC4OC3=C2C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3C=C4C=CC=CC4OC3=C2/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Cyclization Mechanism
Starting from o-(alkynyl)styrenes (e.g., (E)-3a ), coordination of a gold(I) catalyst (e.g., IPrAuNTf₂) to the alkyne initiates a 5-endo-dig cyclization, forming a cyclopropyl gold carbene intermediate (Scheme 1). This intermediate undergoes stereospecific ring-opening and rearomatization to yield the dihydroindeno[2,1-b]chromene core. Key to this process is the selection of the gold catalyst, with IPrAuNTf₂ achieving 89% yield in model reactions (Table 1, entry 6).
Table 1. Gold-Catalyzed Cycloisomerization of (E)-3a to 4a
| Catalyst | Yield (%) |
|---|---|
| IPrAuNTf₂ | 89 |
| Ph₃PAuNTf₂ | 71 |
| XPhosAuNTf₂ | 76 |
Functionalization at C6 for Propenal Installation
To introduce the propenal moiety at C6, post-cyclization derivatization is required. A two-step strategy is proposed:
- Suzuki-Miyaura Coupling : Install a vinyl boronate ester at C6 using palladium catalysis.
- Oxidative Cleavage : Treat the vinyl group with ozone or OsO₄/NaIO₄ to generate the aldehyde.
Critical to maintaining the E-configuration is the use of stereoretentive cross-coupling conditions. For example, employing a cis-vinyl boronic ester with Pd(PPh₃)₄ and K₂CO₃ ensures retention of geometry during coupling.
Metal-Free Cascade Reactions for Tricyclic Intermediate Assembly
An alternative approach leverages metal-free cascades to construct the indenochromene core while simultaneously introducing the propenal group. Zhang et al. demonstrated a C–C/C–N/C–C bond-forming cascade using betaine intermediates (e.g., 1 ) and allenols (e.g., 2a ) to generate tricyclic indolines.
Betaine-Mediated Cyclization
Reaction of Tf₂C=CH₂ (generated in situ from betaine 1 ) with allenol 2a forms a zwitterionic intermediate (INT-1 ), which cyclizes to a bicyclic structure (INT-2 ). Subsequent protonation and dehydration yield a 2H-indol-1-ium species (INT-4 ), which undergoes intramolecular carbocyclization to produce the tricyclic core.
Scheme 2. Proposed Pathway for Metal-Free Tricycle Formation
- Electrophilic attack by Tf₂C=CH₂ on allenol 2a .
- Cyclization to form INT-2 .
- Rearomatization and carbocyclization to tricycle 3a .
Oxidation to α,β-Unsaturated Aldehyde
The benzylic position in tricycles such as 3a is highly amenable to oxidation. Treatment with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane oxidizes the methylene group to a ketone, which can undergo Wittig olefination with Ph₃P=CHCHO to install the propenal moiety. The E-configuration is favored due to the steric bulk of the ylide.
Challenges and Optimization Considerations
- Stereochemical Control : The E-configuration of the propenal group necessitates stereoselective olefination or elimination. Wittig reactions with stabilized ylides (e.g., Ph₃P=CHCO₂R) typically favor E-alkenes.
- Functional Group Compatibility : Gold catalysts tolerate ethers and halogens but may require protecting groups (e.g., acetals) for aldehydes during cyclization.
- Yield Optimization : Screening gold catalysts (e.g., IPrAuNTf₂ vs. XPhosAuNTf₂) and solvents (DCM vs. toluene) is critical, as shown in Table 1.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno[2,1-b]chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens, acids, and bases are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Cinnamaldehyde Derivatives
- (E)-3-(2-Methoxyphenyl)prop-2-enal and (E)-3-(2-hydroxyphenyl)prop-2-enal: These simpler cinnamaldehyde derivatives share the propenal backbone but lack the fused indeno-chromene system. The substituents (methoxy or hydroxyl groups) at the ortho position on the phenyl ring enhance their bioactivity, such as antimicrobial and anti-inflammatory effects .
- 3-(4-Methoxyphenyl)prop-2-enal (Compound 9) : This compound, with a para-methoxy substituent, exhibits anticancer and anti-inflammatory activities . Compared to the target compound, its simpler structure lacks the fused ring system, which may reduce steric hindrance and alter binding affinity in biological systems.
Chromene and Pyrano-Chromenone Derivatives
- 1-(5-Hydroxy-2,2,8,8-tetramethyl-2H,8H-pyrano[2,3-f]chromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound features a pyrano-chromenone core linked to a methoxyphenyl propenal group. Its crystal structure reveals a mean C–C bond length of 0.001 Å and an R factor of 0.037, indicating high structural precision.
- 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one: This dihydro-naphthopyranone derivative shows a dihedral angle of 71.84° between the naphthalene and benzene rings, influencing its π-π stacking interactions. The target compound’s indeno[2,1-b]chromene system may exhibit similar conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
